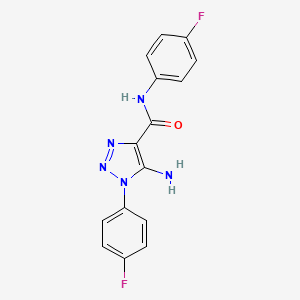

5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N,1-bis(4-fluorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N5O/c16-9-1-5-11(6-2-9)19-15(23)13-14(18)22(21-20-13)12-7-3-10(17)4-8-12/h1-8H,18H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSSHAGMCWNSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 4-fluorophenyl azide, and the alkyne is typically an ethynyl derivative.

-

Carboxamide Formation: : The carboxamide group can be introduced by reacting the triazole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Triazole Ring Formation

The triazole core is typically synthesized via 1,3-dipolar cycloaddition (Huisgen cycloaddition) between an organic azide and an alkyne, catalyzed by copper(I) salts under mild conditions . For example:

-

Reagents : Copper(I) iodide (CuI), triethylamine (Et₃N), acetonitrile (MeCN).

-

Conditions : Room temperature, 3–12 hours.

| Step | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Cycloaddition | Azide + Alkyne, CuI, Et₃N, MeCN | Triazole ring |

Key Reactivity and Transformations

The compound’s functional groups enable diverse chemical transformations:

Carboxamide Group Reactions

-

Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.

-

Amidation : Reaction with amines to form substituted amides.

Amino Group Reactions

-

Oxidation : Formation of nitroso/nitro derivatives using oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.

Triazole Ring Chemistry

-

Ring-opening : Under strong acidic/basic conditions, leading to imidazole derivatives.

-

Substitution : Electrophilic substitution at the triazole’s C-5 position (amino group).

Reaction Pathways and Optimization

Research on similar triazole derivatives highlights:

-

Click chemistry for triazole ring formation, ensuring high regioselectivity and efficiency .

-

Suzuki-Miyaura coupling for introducing aryl groups, with yields up to 91% under optimized conditions (e.g., Pd(OAc)₂ catalyst, K₂CO₃ base) .

-

Metabolic stability : Optimization of substituents (e.g., fluorine) to enhance pharmacokinetic profiles .

Comparison of Reaction Conditions

| Parameter | Cycloaddition | Suzuki Coupling | Oxidation |

|---|---|---|---|

| Catalyst | CuI | Pd(OAc)₂ | KMnO₄/H₂O₂ |

| Solvent | MeCN | THF/H₂O | Aqueous |

| Temperature | RT–80°C | 85–90°C | Varies |

| Yield | 56–91% | 82–91% | Moderate |

Research Implications

-

Drug discovery : Fluorine substituents enhance lipophilicity and target binding, critical for antiparasitic activity .

-

Metabolic stability : Optimization of substituents reduces rapid degradation, improving oral bioavailability .

-

Safety : Mitigation of Ames/hERG liabilities ensures reduced toxicity profiles .

This compound’s reactivity profile underscores its potential in medicinal chemistry, particularly for targeting neglected diseases like Chagas.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit antimicrobial properties. The compound has shown potential as an antimicrobial agent against various pathogens. Studies suggest that the triazole ring enhances the interaction with biological targets, making it effective against both gram-positive and gram-negative bacteria .

Anticancer Properties

The compound has been investigated for its anticancer activity. Triazole derivatives have been reported to inhibit the proliferation of cancer cells by disrupting cellular processes such as DNA synthesis and cell cycle progression. Specific studies have highlighted its effectiveness against breast and lung cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been noted for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Materials Science

Polymer Chemistry

The compound is being explored as a building block in polymer chemistry. Its ability to form stable bonds with various substrates allows for the development of novel materials with enhanced mechanical properties. For instance, incorporating this triazole derivative into polymer matrices has shown improvements in thermal stability and resistance to degradation .

Nanotechnology Applications

In nanotechnology, this compound is utilized in the synthesis of nanoparticles for drug delivery systems. Its functional groups facilitate the attachment of therapeutic agents to nanoparticles, enhancing targeted delivery and reducing side effects associated with conventional therapies .

Agricultural Chemistry

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Its efficacy against specific pests can be attributed to its ability to interfere with biological processes in target organisms. Preliminary studies indicate that formulations containing this triazole derivative exhibit higher efficacy compared to traditional pesticides .

Herbicide Potential

There is ongoing research into the herbicidal properties of this compound. Its mechanism of action may involve disrupting metabolic pathways in plants, leading to effective weed control without harming crops .

Case Studies

Mechanism of Action

The mechanism of action of 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The fluorophenyl groups enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The triazole-carboxamide scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of key analogs:

Key Observations:

Fluorophenyl vs. Methoxyphenyl :

- Fluorophenyl groups (as in the target compound) increase lipophilicity and metabolic stability compared to methoxyphenyl analogs, which may enhance membrane permeability and in vivo half-life .

- Methoxyphenyl derivatives (e.g., ) show improved aqueous solubility but reduced target binding in hydrophobic pockets.

Dual vs. Single Fluorophenyl Substitutions :

- The target compound’s dual fluorophenyl groups may provide synergistic electronic effects, strengthening interactions with aromatic residues in enzyme active sites (e.g., proteases or kinases) .

- Single fluorophenyl analogs (e.g., ) retain activity but with lower potency, suggesting that additional fluorine atoms enhance target engagement.

Biological Activity Trends: Compounds with halogenated aryl groups (e.g., fluoro, chloro) exhibit superior anticancer and antimicrobial activities compared to non-halogenated derivatives .

Pharmacological and Metabolic Considerations

- Metabolic Stability: The dual fluorophenyl groups in the target compound likely reduce oxidative metabolism by cytochrome P450 enzymes, a common issue with non-fluorinated triazoles (e.g., CAI’s rapid metabolism into inactive fragments ).

- Toxicity Profile : Fluorinated triazoles generally exhibit lower cytotoxicity than chlorinated analogs (e.g., CAI), as seen in SOS response inhibitors .

Biological Activity

5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of treating diseases such as Chagas disease. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a triazole ring system that is known for its diverse biological activities. The presence of the 4-fluorophenyl groups enhances its pharmacological properties. The molecular structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the microwave-assisted nucleophilic ring opening followed by intramolecular cyclization. Recent advancements have introduced various synthetic pathways that enhance yield and purity.

Antiparasitic Activity

Research has demonstrated that compounds within the triazole family exhibit significant antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study showed that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibited submicromolar activity (pEC50 > 6) against this parasite in vitro .

Table 1: Biological Activity Summary

| Compound | Activity | pEC50 | Selectivity |

|---|---|---|---|

| Compound 3 | Antiparasitic | >6 | >100-fold over VERO and HepG2 cells |

| Compound 20 | Antiparasitic | >6 | Moderate metabolic stability |

The mechanism by which these compounds exert their antiparasitic effects appears to involve interference with key metabolic pathways in T. cruzi. The compounds were found to inhibit parasite growth significantly while demonstrating low toxicity to host cells.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the triazole core and peripheral substituents can dramatically affect biological activity. For instance:

- Amino Group : Retaining the amino group is crucial for maintaining bioactivity.

- Fluorination : Positioning of fluorine atoms influences potency; para-substitution enhances activity while ortho-substitution diminishes it .

Figure 1: SAR Modifications Impacting Activity

Study on Chagas Disease Treatment

A notable study involved the optimization of a series of 5-amino-1,2,3-triazole derivatives for treating Chagas disease. The optimized compound demonstrated significant suppression of parasite burden in a mouse model, showcasing its potential as a therapeutic agent .

Toxicity and Safety Profile

While promising in efficacy, some derivatives raised concerns regarding safety due to moderate inhibition of the hERG potassium channel (IC50 = 24 μM), indicating potential cardiac risks . Further studies are required to evaluate the safety profile comprehensively.

Q & A

Q. How can researchers optimize the synthesis of 5-amino-N,1-bis(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

Methodological Answer: Synthesis optimization requires a combination of multi-component reaction protocols and statistical experimental design. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or one-pot reactions involving sodium azide and aryl halides are common starting points . To enhance yield, parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., CuI at 10 mol%) should be systematically varied. Statistical methods like factorial design or response surface methodology (RSM) can identify critical variables (e.g., pH, stoichiometry) and interactions, minimizing trial-and-error approaches . Purity can be improved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What is the proposed mechanism of action for this compound in inhibiting inflammatory or cancer-related pathways?

Methodological Answer: The compound’s mechanism involves dual inhibition of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), as observed in structurally similar triazole derivatives . For COX-2 inhibition, molecular docking studies suggest binding to the enzyme’s active site via hydrogen bonding between the carboxamide group and Arg120/His90 residues. HDAC inhibition likely occurs through chelation of zinc ions in the catalytic pocket by the triazole ring’s nitrogen atoms. Researchers should validate these mechanisms using enzyme activity assays (e.g., fluorometric HDAC kits) and COX-2 inhibition ELISA, followed by siRNA knockdown experiments to confirm target specificity .

Q. How can the low aqueous solubility of this compound be addressed in in vitro assays?

Methodological Answer: Low solubility (<0.1 mg/mL in water) can be mitigated by using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization (e.g., 10% hydroxypropyl-β-cyclodextrin) . For cellular assays, pre-formulation studies using dynamic light scattering (DLS) to assess nanoparticle dispersion (50–200 nm particle size) or liposomal encapsulation (e.g., phosphatidylcholine/cholesterol vesicles) can enhance bioavailability . Alternatively, synthesize derivatives with polar substituents (e.g., hydroxyl or amine groups) on the fluorophenyl rings to improve hydrophilicity while retaining activity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the compound’s multi-target inhibition (e.g., COX-2 vs. HDAC selectivity)?

Methodological Answer: Contradictions in target selectivity often arise from assay interference (e.g., fluorescence quenching by the triazole moiety) or off-target effects. To address this:

- Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity assays).

- Perform isoform-specific HDAC inhibition profiling (e.g., HDAC1 vs. HDAC6) using recombinant enzymes .

- Apply CRISPR-Cas9 gene editing to create COX-2/HDAC knockout cell lines and compare dose-response curves (IC50 shifts) .

- Conduct molecular dynamics simulations to analyze binding stability and residence time at each target .

Q. How can researchers design in vivo studies to evaluate neuroprotective effects while minimizing systemic toxicity?

Methodological Answer: For neuroprotection studies:

- Use transgenic Alzheimer’s disease models (e.g., APP/PS1 mice) and administer the compound via intracerebroventricular (ICV) injection (1–5 mg/kg) to bypass the blood-brain barrier .

- Monitor toxicity via serum biomarkers (ALT, AST) and histopathology of liver/kidney tissues.

- Employ pharmacokinetic profiling (LC-MS/MS) to measure brain-to-plasma ratios and metabolite identification.

- Pair with behavioral tests (Morris water maze) and immunohistochemistry for amyloid-β plaque reduction .

Q. What computational methods are effective in predicting the compound’s interactions with non-enzymatic targets (e.g., GPCRs or ion channels)?

Methodological Answer: Leverage hybrid quantum mechanics/molecular mechanics (QM/MM) for accurate binding energy calculations and pharmacophore mapping. For GPCRs:

- Use homology modeling (e.g., β2-adrenergic receptor template) and ensemble docking with Glide or AutoDock Vina to account for conformational flexibility .

- Validate predictions with calcium flux assays (FLIPR) or BRET-based cAMP accumulation assays .

- Apply machine learning models (e.g., Random Forest) trained on ChEMBL data to predict off-target liabilities .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

Methodological Answer:

- Replace metabolically labile groups (e.g., methyl substituents on phenyl rings) with trifluoromethyl or deuterated analogs to slow CYP450-mediated oxidation .

- Introduce steric hindrance near the triazole ring using bulky substituents (e.g., tert-butyl groups) to reduce enzymatic degradation .

- Conduct microsomal stability assays (human liver microsomes + NADPH) and UPLC-HRMS to identify major metabolites. Optimize using iterative SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.